molecular formula C10H12ClNO B1181419 2 , 5-DIBROMO-4-METHYLTHIAZOLE CAS No. 170172-38-0

2 , 5-DIBROMO-4-METHYLTHIAZOLE

Cat. No.: B1181419
CAS No.: 170172-38-0
InChI Key:
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Description

2,5-Dibromo-4-methylthiazole is a heterocyclic compound with the molecular formula C4H3Br2NS. It is characterized by a five-membered ring containing sulfur and nitrogen atoms, along with two bromine atoms and a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-4-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 4-methylthiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 2,5-dibromo-4-methylthiazole often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

2,5-Dibromo-4-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-dibromo-4-methylthiazole exerts its effects involves interactions with specific molecular targets. The bromine atoms and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylthiazole
  • 2,4-Diphenyl-5-methylthiazole
  • 4,5-Diphenyl-2-methylthiazole
  • 2-Amino-5-bromo-4-methylthiazole hydrochloride
  • 2-Bromo-5-methylthiazole-4-carboxylic acid

Uniqueness

The combination of bromine atoms and the thiazole ring structure provides distinct properties that are not observed in other similar compounds .

Properties

CAS No.

170172-38-0

Molecular Formula

C10H12ClNO

Molecular Weight

0

Synonyms

2 , 5-DIBROMO-4-METHYLTHIAZOLE

Origin of Product

United States

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